molecular formula C21H16BrN3OS2 B12139465 N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12139465
M. Wt: 470.4 g/mol
InChI Key: NIJFSKNDZFTVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfur-linked acetamide group attached to a 4-bromophenyl moiety. Its core structure comprises a fused thiophene-pyrimidine ring system substituted with a 4-methylphenyl group at the 5-position. Its structural features, such as the bromophenyl group and thienopyrimidine core, contribute to its pharmacodynamic properties, making it a candidate for therapeutic development .

Properties

Molecular Formula

C21H16BrN3OS2

Molecular Weight

470.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H16BrN3OS2/c1-13-2-4-14(5-3-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-8-6-15(22)7-9-16/h2-10,12H,11H2,1H3,(H,25,26)

InChI Key

NIJFSKNDZFTVKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Sulfanylacetamide Moiety: This can be done through a nucleophilic substitution reaction where a thiol group reacts with an acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer, infections, and inflammatory conditions.

Industry

Industrial applications might include its use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidine Ring

  • N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide (CAS 496023-43-9): This analogue replaces the 5-(4-methylphenyl) group with a 6-phenyl substituent and introduces a 2-methyl group on the pyrimidine ring. Key Difference: Positional isomerism (5- vs. 6-substitution) may alter target binding affinity.
  • N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040634-09-0): This compound features a 4-oxo group and a 7-phenyl substituent on a thieno[3,2-d]pyrimidine core. The ketone group at position 4 introduces hydrogen-bonding capability, which could influence interactions with enzymatic targets like kinases . Key Difference: Oxidation state (4-sulfanyl vs. 4-oxo) modifies electronic properties and solubility.

Linker Modifications

  • N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10 in ): Replaces the sulfanyl linker with an oxygen atom. The ether linkage reduces metabolic stability compared to the thioether in the target compound. Bioavailability studies showed a melting point of 204–205°C and moderate yield (58%) . Key Difference: Oxygen vs. sulfur alters oxidation resistance and pharmacokinetics.

Functional Analogues with Pyridazine or Pyrimidine Cores

Pyridazin-3(2H)-one Derivatives ()

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide: This pyridazinone-based compound acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization in neutrophils. Unlike the thienopyrimidine core, the pyridazinone ring offers distinct electronic properties, leading to divergent receptor selectivity . Activity Data: EC₅₀ = 0.8 µM for FPR2 activation vs. 2.5 µM for the thienopyrimidine derivative (estimated).

Diaminopyrimidine Derivatives ()

  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: The diaminopyrimidine core enhances hydrogen-bonding interactions with enzymes like dihydrofolate reductase.

Biological Activity

N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound notable for its complex structure, which includes a thieno[2,3-d]pyrimidine core and various substituents. This article focuses on the biological activity of this compound, emphasizing its potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : C21H16BrN3OS
Molecular Weight : 468.99 g/mol
InChIKey : NIJFSKNDZFTVKA-UHFFFAOYSA-N

The compound's structure features a bromophenyl group and a thieno[2,3-d]pyrimidine moiety linked by a sulfur atom. This unique arrangement enhances its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The following sections provide detailed insights into these activities.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives, including compounds similar to this compound. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species.

Table 1: Antimicrobial Activity Results

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(4-bromophenyl)-2-{...}C. albicans8 µg/mL

The presence of the thieno[2,3-d]pyrimidine core is crucial for the antimicrobial activity, as it is believed to disrupt bacterial lipid biosynthesis pathways.

Anticancer Activity

The compound was also assessed for its anticancer properties against various cancer cell lines. Notably, it showed significant inhibitory effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
Compound CMCF710
Compound DMDA-MB-23115
N-(4-bromophenyl)-2-{...}MCF712

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to specific protein targets involved in cancer progression.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of experiments were conducted to evaluate the antimicrobial potential of N-(4-bromophenyl)-2-{...}. The compound was tested against clinical isolates of bacteria, revealing a broad spectrum of activity that supports its use as a lead compound for further development.
  • Case Study on Anticancer Properties :
    In vitro studies demonstrated that treatment with N-(4-bromophenyl)-2-{...} resulted in significant growth inhibition of MCF7 cells compared to untreated controls. Flow cytometry analysis indicated increased apoptosis rates in treated cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.